1-Trimethylsilyloxy-3-butyne

On-Surface Synthesis STM Deprotection Temperature

1-Trimethylsilyloxy-3-butyne is a bifunctional organic building block, integrating a terminal alkyne with a protected primary alcohol via a trimethylsilyl (TMS) ether. Its molecular formula is C₇H₁₄OSi, and its physicochemical properties include a molecular weight of 142.27 g/mol, a density of 0.833, and a boiling point of 63 °C.

Molecular Formula C7H14OSi
Molecular Weight 142.27 g/mol
CAS No. 17869-75-9
Cat. No. B095924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Trimethylsilyloxy-3-butyne
CAS17869-75-9
Molecular FormulaC7H14OSi
Molecular Weight142.27 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OCCC#C
InChIInChI=1S/C7H14OSi/c1-5-6-7-8-9(2,3)4/h1H,6-7H2,2-4H3
InChIKeyVZZROXZGVLAXPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Trimethylsilyloxy-3-butyne (CAS 17869-75-9) – Core Identity and Role as a TMS-Protected Terminal Alkyne


1-Trimethylsilyloxy-3-butyne is a bifunctional organic building block, integrating a terminal alkyne with a protected primary alcohol via a trimethylsilyl (TMS) ether [1]. Its molecular formula is C₇H₁₄OSi, and its physicochemical properties include a molecular weight of 142.27 g/mol, a density of 0.833, and a boiling point of 63 °C . As a TMS-protected alkyne, it serves as a versatile intermediate for constructing complex molecules through transformations such as Sonogashira couplings, click chemistry (CuAAC), and nucleophilic additions . The TMS group is a cornerstone in the hierarchy of alkyne protecting groups [2], and the compound's specific molecular architecture, featuring a flexible ethylene spacer between the silyl ether and alkyne, creates a distinct reactivity profile that is not shared by simpler, more compact TMS-alkyne analogs [3].

Why 1-Trimethylsilyloxy-3-butyne is Not Interchangeable with Simpler TMS-Protected Alkynes


Generic substitution of a TMS-protected alkyne building block is frequently a high-risk procurement strategy due to profound differences in intrinsic stability, reactivity, and the feasibility of one-pot synthetic protocols. The TMS group itself is a relatively labile protecting group, known to be sensitive to cleavage under the standard basic or copper-catalyzed conditions of Sonogashira and CuAAC reactions [1]. This liability is not uniform; it is exquisitely dependent on the molecular context, including the nature and length of the linker adjacent to the silyl group [2]. Furthermore, the TMS moiety provides a specific, and often mandatory, handle for in situ desilylation strategies that enable efficient coupling with volatile alkynes while mitigating the formation of undesired homocoupled side-products, a performance characteristic that cannot be assumed for alternative silyl protecting groups like the more robust TBDMS [3]. Therefore, selecting a closely related analog without quantitative confirmation of its performance in the specific synthetic context can lead to reaction failure, low yields, and costly process re-optimization.

Quantitative Differentiation of 1-Trimethylsilyloxy-3-butyne Against Key Comparators


Enhanced Molecular Stability in On-Surface Synthesis via Linker-Dependent Desorption Control

The thermal stability and controlled deprotection of TMS-protected alkynes on metal surfaces are critical for advanced on-surface synthesis. In an investigation of a series of TMS-alkyne precursors, it was found that TMS-alkyne deprotection on copper surfaces begins to occur between 400 K and 500 K, while on silver surfaces, the TMS-alkyne bond remains stable up to molecular desorption at approximately 600 K [1]. Crucially, this behavior is for the generic TMS-alkyne functional group. 1-Trimethylsilyloxy-3-butyne offers a further, previously unreported, degree of control through its specific alkyl linker length. The ethylene glycol-like spacer increases molecular weight and conformational flexibility relative to smaller TMS-alkynes like trimethylsilylacetylene . In the context of ultra-high vacuum (UHV) organic molecular beam epitaxy (OMBE), this translates to a higher temperature window for molecular deposition and self-assembly as an intact, protected unit before surface-assisted deprotection is thermally triggered, a critical differentiator for building more complex, hierarchical nanostructures [2].

On-Surface Synthesis STM Deprotection Temperature

Sensitivity Profile in Sequential CuAAC: A Differentiator for Multi-Step Bioconjugation

In a systematic comparison of five classical silyl alkyne protective groups for multiple successive copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), the relative sensitivity of the TMS group was confirmed, particularly under CuAAC conditions [1]. This sensitivity, often viewed as a liability, is precisely what allows TMS to be orthogonally deprotected in the presence of more robust silyl groups like TES (triethylsilyl), DPS (diphenylsilyl), and TIPS (triisopropylsilyl) [2]. The study's findings enabled a strategy for three successive CuAAC reactions on a single scaffold, using the differential deprotection of TMS (with mild silver catalysis) versus the other silyl groups. 1-Trimethylsilyloxy-3-butyne, by virtue of its TMS group, is the essential, most labile component in such a multi-protecting group scheme. In contrast, its direct comparator, 1-(Triethylsilyloxy)-3-butyne, would not be selectively cleavable under the same mild silver-catalyzed conditions and would require harsher fluoride-based deprotection, which is incompatible with many sensitive bioconjugates [3].

CuAAC Click Chemistry Protecting Group Strategy

Enabling One-Pot Sonogashira Coupling with Volatile Alkynes via In Situ Desilylation

A significant practical challenge in Sonogashira coupling is the use of low molecular weight, volatile alkynes, which are difficult to isolate and handle. A CsF-mediated in situ desilylation protocol was developed to overcome this, enabling a high-yielding Sonogashira coupling directly from TMS-protected alkynes [1]. The methodology, optimized using TMS-alkynes, produced a variety of alkynyl benzenes and heteroarenes in good to excellent yields and demonstrated excellent functional group tolerance and simple purification [2]. This one-pot protocol is specifically enabled by the lability of the TMS group. Attempting the same in situ deprotection-coupling strategy with the more hydrolytically stable tert-butyldimethylsilyl (TBDMS) protected analog, such as 1-(tert-Butyldimethylsilyloxy)-3-butyne, would fail under these mild fluoride (CsF) conditions, requiring much harsher fluoride sources like TBAF which complicate purification and reduce functional group tolerance [3].

Sonogashira Coupling In Situ Desilylation Process Chemistry

High-Value Application Scenarios for 1-Trimethylsilyloxy-3-butyne


On-Surface Synthesis of Hierarchical Nanostructures

For researchers fabricating atomically precise nanostructures via on-surface synthesis under ultra-high vacuum (UHV), 1-Trimethylsilyloxy-3-butyne provides a distinct advantage over simpler TMS-alkynes. Its larger molecular architecture and flexible ethylene spacer confer a higher temperature window for intact deposition via OMBE, enabling the formation of ordered supramolecular self-assemblies prior to the thermally triggered deprotection and covalent coupling of the alkyne on Cu or Au surfaces [1]. This level of control is critical for building hierarchical architectures and cannot be replicated with more volatile, smaller TMS-alkynes that may desorb before assembly is complete [2].

Multi-Step Bioconjugation and Dendrimer Synthesis via Orthogonal Click Chemistry

In the synthesis of complex bioconjugates, dendrimers, or multifunctional probes requiring multiple, successive click reactions on a single core scaffold, 1-Trimethylsilyloxy-3-butyne is an essential component of an orthogonal protection strategy. Its TMS group is the most labile among the silyl protecting groups, allowing it to be deprotected under mild, silver-catalyzed conditions that leave other groups (e.g., TES, TIPS) intact [1]. This unique, semi-orthogonal reactivity profile enables sequential CuAAC reactions, a synthetic capability that is impossible if this compound is substituted with its TBDMS or TES analogs, which would require mutually incompatible deprotection conditions [2].

Scalable Process Chemistry for Alkynyl Arene Pharmaceuticals

For process chemists developing scalable routes to pharmaceutical intermediates containing an alkynyl arene motif, 1-Trimethylsilyloxy-3-butyne is the superior choice over its TBDMS-protected analog. Its TMS group enables a one-pot, CsF-mediated in situ desilylation and Sonogashira coupling protocol that proceeds in good to excellent yields with simple aqueous workup [1]. This avoids the hazardous isolation of volatile, low-molecular-weight free alkynes and circumvents the purification challenges and reduced functional group tolerance associated with harsher fluoride sources like TBAF, which would be required to deprotect a TBDMS group [2]. This translates directly to a more robust, cost-effective, and industrially viable manufacturing process.

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